Enhanced MAO-B Selectivity Conferred by the Benzodioxole Moiety vs. Dimethoxy Analogs
While direct data for CAS 215778-51-1 is not available, SAR analysis from a closely related chalcone series reveals that the benzodioxole ring, a key feature of this compound, is a critical determinant for selective human MAO-B inhibition [1]. In a study where the aromatic ketone moiety was kept constant, a benzodioxol-containing chalcone exhibited a Ki of 0.29 µM against MAO-B, with a selectivity index (SI = Ki(MAO-A)/Ki(MAO-B)) of >344, vastly superior to a matched analog where the benzodioxole was replaced by a 3,4-dimethoxyphenyl group, which showed drastically reduced potency [1]. This class-level inference suggests CAS 215778-51-1 is structurally pre-validated for CNS-targeted MAO-B inhibition, unlike more common dimethoxy-substituted chalcones.
| Evidence Dimension | Human MAO-B Inhibitory Potency and Selectivity |
|---|---|
| Target Compound Data | Not available; inferred from structural analogs |
| Comparator Or Baseline | Benzodioxol-chalcone analog (Ki MAO-B = 0.29 µM, SI >344) vs. 3,4-dimethoxyphenyl analog (significantly lower potency and selectivity) |
| Quantified Difference | The benzodioxole moiety is associated with up to a >340-fold selectivity for MAO-B over MAO-A, a feature absent in dimethoxy analogs. |
| Conditions | In vitro recombinant human MAO-A and MAO-B enzyme assays |
Why This Matters
This strong class-level evidence directs procurement towards benzodioxole-containing chalcones like CAS 215778-51-1 for neuroscience research, as dimethoxy-substituted alternatives are predicted to fail in achieving the same level of selective MAO-B inhibition.
- [1] Hammuda, A., Shalaby, R., Rovida, S., Edmondson, D. E., Binda, C., & Khalil, A. (2016). Design and synthesis of novel chalcones as potent selective monoamine oxidase-B inhibitors. *European Journal of Medicinal Chemistry*, 114, 162-174. https://doi.org/10.1016/j.ejmech.2016.02.029 View Source
